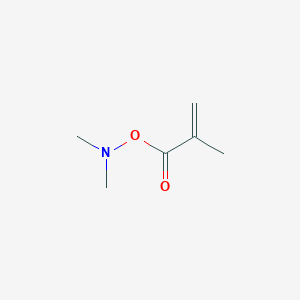
Methacrylic acid dimethylamino ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid dimethylamino ester, also known as 2-(dimethylamino)ethyl methacrylate, is a versatile compound widely used in various industrial and scientific applications. This compound is characterized by its reactive amino group and polymerizable vinyl group, making it valuable in the synthesis of polymers and copolymers. It is a colorless liquid with a characteristic odor and is soluble in water and many organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacrylic acid dimethylamino ester can be synthesized through the esterification of methacrylic acid with 2-(dimethylamino)ethanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Methacrylic acid dimethylamino ester undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Free radical polymerization to form homopolymers and copolymers.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Scientific Research Applications
Methacrylic acid dimethylamino ester has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Incorporated into hydrogels for controlled drug delivery and tissue engineering.
Medicine: Utilized in the development of antimicrobial coatings for medical devices.
Industry: Employed in the production of adhesives, coatings, and lubricants .
Mechanism of Action
The mechanism of action of methacrylic acid dimethylamino ester involves its ability to undergo polymerization and form cross-linked networks. The amino group can interact with various substrates, enhancing the adhesive and thermal properties of the resulting polymers. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes through electrostatic interactions .
Comparison with Similar Compounds
Methacrylic acid dimethylamino ester can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and contact lenses.
Diethylaminoethyl methacrylate: Known for its antimicrobial properties.
Methyl methacrylate: Widely used in the production of acrylic glass.
Uniqueness: this compound stands out due to its dual functionality, combining the reactivity of the amino group with the polymerizability of the methacrylate group. This unique combination allows for the synthesis of polymers with tailored properties for specific applications .
Properties
CAS No. |
2511161-60-5 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
dimethylamino 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)9-7(3)4/h1H2,2-4H3 |
InChI Key |
OWMBTIRJFMGPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)ON(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















